molecular formula C20H19N3O2S B5887441 N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B5887441
M. Wt: 365.5 g/mol
InChI Key: QFGADCMMKKVDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as DBTAA, is a thioacetamide derivative that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various biochemical and physiological experiments, making it a valuable tool for researchers in the field.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory properties, and the reduction of oxidative stress. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a valuable tool for cancer research. Additionally, it has anti-inflammatory properties and can reduce oxidative stress in cells, making it useful for studying these processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research involving N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. One potential direction is to investigate its use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for cancer therapy. Finally, more research is needed to determine the safety and toxicity of this compound in vivo, as well as its potential for use in clinical trials.

Synthesis Methods

The synthesis of N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide involves the reaction of 2-mercapto-6-oxo-1,6-dihydropyrimidine with N,N-dibenzyl-2-bromoacetamide in the presence of a base such as potassium carbonate. The reaction proceeds via an S-alkylation mechanism, resulting in the formation of this compound as the final product.

Scientific Research Applications

N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been used in various scientific research applications, including studies on cancer, inflammation, and oxidative stress. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have anti-inflammatory properties and can reduce oxidative stress in cells.

properties

IUPAC Name

N,N-dibenzyl-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-18-11-12-21-20(22-18)26-15-19(25)23(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-12H,13-15H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGADCMMKKVDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CSC3=NC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.